5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13718209
InChI: InChI=1S/C7H6BrN3O/c1-12-7-5-4(8)2-9-6(5)10-3-11-7/h2-3H,1H3,(H,9,10,11)
SMILES: COC1=NC=NC2=C1C(=CN2)Br
Molecular Formula: C7H6BrN3O
Molecular Weight: 228.05 g/mol

5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC13718209

Molecular Formula: C7H6BrN3O

Molecular Weight: 228.05 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine -

Specification

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
IUPAC Name 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C7H6BrN3O/c1-12-7-5-4(8)2-9-6(5)10-3-11-7/h2-3H,1H3,(H,9,10,11)
Standard InChI Key MZXNBIPJCIKUKN-UHFFFAOYSA-N
SMILES COC1=NC=NC2=C1C(=CN2)Br
Canonical SMILES COC1=NC=NC2=C1C(=CN2)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrrolo[2,3-d]pyrimidine system, a bicyclic framework where a pyrrole ring (five-membered, nitrogen-containing) is fused to a pyrimidine ring (six-membered, dual-nitrogen heterocycle). Key substituents include:

  • Bromine at position 5: Introduces electrophilic character, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Methoxy group at position 4: Enhances solubility and modulates electronic effects via resonance donation.

Molecular Formula: C₇H₆BrN₃O
Molecular Weight: 228.05 g/mol.

Table 1: Physicochemical Properties

PropertyValueSource
LogP (Partition Coefficient)2.27 (XLOGP3)
Solubility (Water)0.109 mg/mL (ESOL)
pKa~3.5 (estimated for pyrrole N-H)
Melting PointNot reported

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step strategies, leveraging halogenation and cyclization reactions:

Route 1: Alpha-Alkylation and Cyclization

  • Starting Materials: Bromoacetaldehyde and ethyl cyanoacetate undergo alpha-alkylation to form a nitrile intermediate.

  • Cyclization: Treatment with ammonium acetate in acetic acid yields the pyrrolo[2,3-d]pyrimidine core.

  • Functionalization:

    • Bromination: N-Bromosuccinimide (NBS) in dichloromethane introduces bromine at position 5 .

    • Methoxylation: Nucleophilic substitution with sodium methoxide installs the methoxy group .

Route 2: Iodination and Suzuki Coupling

  • Iodination: 7H-Pyrrolo[2,3-d]pyrimidine is iodinated at position 5 using N-iodosuccinimide (NIS).

  • Methoxy Introduction: Methoxy substitution via SNAr reaction under basic conditions.

  • Bromine Incorporation: Miyaura borylation followed by bromination .

Advantages: Higher regioselectivity and compatibility with diverse boronic acids for further derivatization .

Biological Activities and Mechanisms

Anticancer Activity

  • Cytotoxicity: Derivatives exhibit IC₅₀ values of 0.5–5 μM against breast (MCF-7) and lung (A549) cancer cell lines.

  • Mechanism: Inhibition of receptor tyrosine kinases (RTKs), including EGFR and VEGFR, disrupts signaling pathways critical for cell proliferation .

Table 2: Cytotoxic Activity of Select Derivatives

CompoundCancer Cell LineIC₅₀ (μM)Source
5-Bromo-4-methoxy-7H-...MCF-71.2
Analog with 6-phenylA5490.8

Kinase Inhibition Profiling

  • Broad-Spectrum Activity: Inhibits ABL1, SRC, and JAK2 kinases at nanomolar concentrations .

  • Structural Insight: The methoxy group occupies the kinase’s hydrophobic pocket, while bromine enhances binding via halogen bonds .

Therapeutic Applications

Oncology

  • Lead Compound: Optimized derivatives show >50% tumor growth inhibition in xenograft models .

  • Combination Therapy: Synergizes with paclitaxel in resistant ovarian cancer cells .

Infectious Diseases

  • Malaria Treatment: Orally bioavailable analogs reduce parasitemia by 90% in murine models .

  • Antiviral Potential: Preliminary data suggest activity against dengue virus NS5 polymerase .

Neurological Disorders

  • Neuroprotection: Modulates AMPK/mTOR signaling, showing promise in Alzheimer’s models .

Recent Advances and Future Directions

Prodrug Development

  • Phosphate Prodrugs: Enhance solubility (e.g., 5-bromo-4-methoxy-7H-...-phosphate, aqueous solubility = 15 mg/mL).

Targeted Delivery Systems

  • Nanoparticle Formulations: PEGylated liposomes improve tumor accumulation 3-fold in preclinical models .

Computational Optimization

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